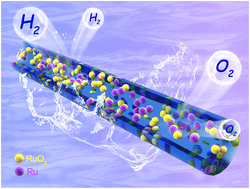Manipulating Ru oxidation within electrospun carbon nanofibers to boost hydrogen and oxygen evolution for electrochemical overall water splitting†
Inorganic Chemistry Frontiers Pub Date: 2022-08-01 DOI: 10.1039/D2QI01168A
Abstract
Developing bifunctional electrocatalysts with high efficiency and prominent durability toward overall water splitting is a fascinating way to produce hydrogen for clean energy applications. In this work, partially oxidized Ru nanoparticles integrated within electrospun carbon nanofibers (RuO2/Ru-CNFs) are prepared via a convenient electrospinning–carbonization–oxidation process. Benefitting from the small size of the active nanoparticles, the formation of a RuO2/Ru heterostructure and the introduction of a carbon substrate, the optimized RuO2/Ru-CNFs-350 catalyst delivers excellent OER and HER performances with ultralow overpotentials of 203 mV and 21 mV at 10 mA cm−2, respectively, along with remarkable long-term stabilities under alkaline conditions. Moreover, we constructed an alkaline overall water splitting electrolyzer with RuO2/Ru-CNFs-350 as both the anode and cathode, achieving a low working voltage of 1.452 V at 10 mA cm−2, superior to that of the benchmark Pt/C||RuO2 couple (1.560 V). This work provides a convenient and promising route to fabricate high-performance bifunctional electrocatalysts toward water electrolysis.


Recommended Literature
- [1] Tilden Lecture. Molecular recognition by synthetic receptors
- [2] Efficient sky-blue OLEDs with extremely low efficiency roll-off based on stable iridium complexes with a bis(diphenylphorothioyl)amide ligand†
- [3] A chemosensor for micro- to nano-molar detection of Ag+ and Hg2+ ions in pure aqueous media and its applications in cell imaging†
- [4] Phosphonium salt and ZnX2–PPh3 integrated hierarchical POPs: tailorable synthesis and highly efficient cooperative catalysis in CO2 utilization†
- [5] Room-temperature luminescence of tervalent chromium complexes
- [6] The discovery of antibacterial agents using diversity-oriented synthesis
- [7] Back cover
- [8] Terpene dispersion energy donor ligands in borane complexes†
- [9] Unprecedented optically induced long-lived intramolecular electron transfer in cobalt–dioxolene complexes†
- [10] Contents list

Journal Name:Inorganic Chemistry Frontiers
Research Products
-
CAS no.: 16187-03-4
-
CAS no.: 112076-61-6









